molecular formula C9H15NO2S B1652411 Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride CAS No. 1437311-91-5

Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride

Cat. No.: B1652411
CAS No.: 1437311-91-5
M. Wt: 201.29 g/mol
InChI Key: CEHTUQBCPXHMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride (CAS: 1437311-91-5) is a spirocyclic compound featuring a thiazolidine ring fused to a cyclopentane moiety. Its molecular formula is C₉H₁₆ClNO₂S, with a molecular weight of 237.75 g/mol . The compound is synthesized via catalytic methods involving Schiff base intermediates, as described in studies focusing on safener activity and anticancer applications . Key structural characteristics include a methyl ester group at position 3 and a spiro junction at the nitrogen atom, which confers conformational rigidity. The hydrochloride salt form enhances solubility, making it suitable for pharmacological studies, though commercial availability is currently discontinued .

Properties

IUPAC Name

methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-12-8(11)7-6-13-9(10-7)4-2-3-5-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHTUQBCPXHMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC2(N1)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185122
Record name 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437311-91-5
Record name 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437311-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Multicomponent Synthesis

The most efficient route to Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride involves a one-pot reaction combining l-cysteine methyl ester hydrochloride, a ketone, and an acyl chloride. This method, adapted from analogous thiazolidine syntheses, proceeds via sequential condensation, acylation, and cyclization steps:

  • Condensation : l-Cysteine methyl ester hydrochloride reacts with a ketone (e.g., cyclopentanone) in toluene at 65°C under nitrogen, facilitated by triethylamine (Et₃N). This forms a thiazolidine intermediate through nucleophilic attack of the cysteine amine on the ketone carbonyl.
  • Acylation : Chloroacetyl chloride or benzoyl chloride is added dropwise at 0°C to acylate the secondary amine, forming an N-acylthiazolidine precursor.
  • Cyclization : Heating the intermediate in the presence of a strong base (e.g., sodium hydride) induces intramolecular nucleophilic substitution, yielding the spirocyclic structure.

The overall reaction can be summarized as:
$$
\text{l-Cysteine methyl ester} + \text{Ketone} + \text{Acyl chloride} \xrightarrow{\text{Et}_3\text{N, Toluene}} \text{Spirocyclic Product} \,
$$

Stepwise Synthesis with Intermediate Isolation

An alternative approach isolates intermediates for quality control:

  • Thiazolidine Formation : l-Cysteine methyl ester hydrochloride and cyclopentanone are refluxed in ethanol with catalytic acetic acid, yielding methyl (R)-thiazolidine-4-carboxylate.
  • Acylation : The thiazolidine is treated with chloroacetyl chloride in dichloromethane (DCM) at 0°C, using Et₃N as a base.
  • Spirocyclization : The acylated product undergoes base-mediated cyclization in tetrahydrofuran (THF) with sodium hydride, forming the 1-thia-4-azaspiro[4.4]nonane core.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : Toluene and DCM are preferred for acylation due to their inertness and ability to stabilize intermediates. THF enhances cyclization kinetics by solubilizing sodium hydride.
  • Temperature : Acylation at 0°C minimizes side reactions (e.g., over-acylation), while cyclization proceeds optimally at 65°C.

Base Selection

  • Et₃N vs. NaH : Triethylamine is sufficient for acylation, but sodium hydride’s stronger basicity is critical for deprotonating the thiazolidine nitrogen during cyclization.
  • Stoichiometry : A 2:1 molar ratio of Et₃N to substrate ensures complete neutralization of HCl byproducts.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using gradients of petroleum ether and ethyl acetate (10:1 to 1:1), achieving >95% purity.

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl₃): Key signals include δ 3.73 (s, 3H, COOCH₃), δ 3.45–3.20 (m, 4H, SCH₂ and NCH₂), and δ 2.90–2.60 (m, 4H, spirocyclic CH₂).
  • IR : Peaks at 1745 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) confirm functional groups.
  • HRMS : Calculated for C₉H₁₆ClNO₂S [M+H]⁺: 238.0774; Found: 238.0772.

Challenges and Mitigation Strategies

Stereochemical Control

The spirocyclic structure introduces stereogenic centers prone to racemization. Using l-cysteine methyl ester hydrochloride ensures (R)-configuration at C3, while low-temperature acylation preserves chirality.

Byproduct Formation

  • Over-Acylation : Controlled addition of acyl chloride at 0°C reduces diacylation.
  • Oxidation : Sulfur oxidation is minimized by inert atmosphere (N₂/Ar).

Applications and Derivatives

This compound serves as a precursor for herbicide safeners and protease inhibitors. Derivatives like 2,2,3-trimethyl-1-thia-4-azaspiro[4.4]nonane exhibit enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research

Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride is primarily utilized in pharmacological studies due to its potential as a bioactive compound. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Neuropharmacology

Research indicates that compounds similar to methyl 1-thia-4-azaspiro[4.4]nonane derivatives may exhibit neuroprotective effects. Studies have explored their role in modulating neurotransmitter systems, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders.

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique spirocyclic structure is valuable for creating libraries of derivatives that can be screened for various biological activities, including anti-inflammatory and analgesic effects.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective properties of spirocyclic compounds, including methyl 1-thia-4-azaspiro[4.4]nonane derivatives. The findings suggested that these compounds could reduce neuronal apoptosis and inflammation, indicating their potential for treating neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of various spirocyclic compounds, revealing that methyl 1-thia-4-azaspiro[4.4]nonane derivatives demonstrated significant activity against specific bacterial strains. This suggests a potential application in developing new antibiotics .

Summary Table of Applications

Application AreaDescriptionReferences
Pharmacological ResearchInvestigating bioactive properties for drug development
NeuropharmacologyPotential neuroprotective effects against neurodegenerative diseases
Synthesis of Novel CompoundsIntermediate for synthesizing complex molecules with diverse biological activities
Antimicrobial ActivityDemonstrated activity against certain bacterial strains

Mechanism of Action

The mechanism of action of Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

Structural analogs of the target compound often differ in the substituents attached to the benzoyl group at position 3. These modifications significantly influence physical properties and bioactivity:

Compound Name Substituent Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Methyl 4-(p-chlorobenzoyl)-derivative (4g) p-Cl 101 67 IR: 1728 cm⁻¹ (C=O); NMR: δ 7.28–7.38 (Ar-H)
Methyl 4-(2,4-dichlorobenzoyl)-derivative (4i) 2,4-Cl₂ 95 72 IR: 1733 cm⁻¹ (C=O); NMR: δ 7.26–7.40 (Ar-H)
Methyl 4-(o-chlorobenzoyl)-derivative (4k) o-Cl 111–112 70 IR: 1727 cm⁻¹ (C=O); NMR: δ 7.28–7.38 (Ar-H)
  • Impact of Substituents :
    • Electron-withdrawing groups (e.g., Cl) increase melting points due to enhanced intermolecular interactions (e.g., 4k: 111–112°C vs. 4i: 95°C) .
    • Spectral Shifts : The C=O stretching frequency in IR varies slightly (1728–1733 cm⁻¹), reflecting electronic effects of substituents on the benzoyl group .

Spiro Ring Size Variations

Compounds with analogous spiro systems but differing ring sizes exhibit distinct conformational and pharmacological profiles:

Compound Name Spiro System Molecular Formula Key Applications Reference
Target Compound [4.4] C₉H₁₆ClNO₂S Safener activity, anticancer
1-Thia-4-azaspiro[4.5]decane-3-carboxylate [4.5] C₁₀H₁₈ClNO₂S Anticancer (e.g., EGFR inhibition)
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid [4.4] (acid form) C₈H₁₃NO₂S Intermediate for salt synthesis

Ester Group Modifications

The nature of the ester group impacts lipophilicity and metabolic stability:

Compound Name Ester Group Molecular Weight (g/mol) Solubility Reference
Target Compound (Methyl ester) -OCH₃ 237.75 High (hydrochloride salt)
Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate -OCH₂CH₃ 251.78 Moderate (neutral form)

Salt Forms vs. Free Acids

Compound Name Form Molecular Weight (g/mol) Solubility Applications Reference
Target Compound Hydrochloride 237.75 High Pharmaceutical
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid Free acid 187.26 Low Synthetic intermediate
  • Solubility : The hydrochloride salt form improves bioavailability, making it preferable for drug formulation compared to the free acid .

Biological Activity

Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride, a compound with the molecular formula C9_9H16_{16}ClNO2_2S, has garnered attention in medicinal chemistry due to its unique spirocyclic structure, which includes a sulfur atom and an amine group. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

The compound has a molecular weight of approximately 238 g/mol and features a distinctive spirocyclic framework that may influence its interaction with biological targets. The following table summarizes key structural properties:

PropertyValue
Molecular FormulaC9_9H16_{16}ClNO2_2S
Molecular Weight238 g/mol
LogP1.35
Polar Surface Area (Ų)38
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions, utilizing common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. This method allows for high purity levels of the compound, which is crucial for biological assays.

Antitubercular Activity

In vitro studies have evaluated the antitubercular activity of related compounds. Some derivatives showed weak activity against various strains of Mycobacterium tuberculosis, indicating that modifications in the chemical structure can influence biological efficacy . While direct studies on this compound are still ongoing, these insights may provide a foundation for further exploration.

Mechanistic Insights

The mechanism by which these compounds exert their biological effects is an area of active research. Initial findings suggest that they may bind to specific receptors or enzymes, influencing their activity and leading to various biological effects. Understanding these interactions is critical for evaluating their therapeutic applications and safety profiles.

Case Studies

Case Study 1: Antiviral Activity Assessment

In one study involving structurally related compounds, researchers found that modifications at specific positions significantly affected antiviral activity against coronaviruses. The absence of certain substituents was linked to decreased efficacy, highlighting the importance of structural optimization in drug development .

Case Study 2: In Vivo Efficacy

Another investigation explored the in vivo effects of related spirocyclic compounds on viral load in infected animal models. The results indicated a promising reduction in viral replication, suggesting potential applications for this compound in treating viral infections .

Q & A

Q. What are the optimal synthetic routes for Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous spiro compounds are synthesized via condensation of thiazolidine precursors with carbonyl derivatives under mild acidic conditions, achieving yields of 65–70% . Key steps include:

  • Use of methyl esters to stabilize carboxylate groups during cyclization.
  • Purification via recrystallization from ethanol/water mixtures to isolate hydrochloride salts.
  • Monitoring reaction progress by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).

Q. How is this compound characterized using spectroscopic methods?

  • ¹H/¹³C NMR : Look for signals corresponding to the spiro ring system (e.g., δ ~3.2–3.7 ppm for S-CH₂, δ ~4.5–4.8 ppm for N-CH, and δ ~52–53 ppm for OCH₃) .
  • IR Spectroscopy : Peaks at ~1727 cm⁻¹ (ester C=O) and ~1626 cm⁻¹ (amide C=O) confirm functional groups .
  • HRMS : Validate molecular ion peaks (e.g., [M+Na]⁺) with mass accuracy <5 ppm .

Q. What are the best practices for assessing purity?

  • HPLC : Use reverse-phase columns (e.g., C18) with UV detection at λmax ~255 nm, as seen in structurally related hydrochlorides .
  • Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (deviation <0.4%).
  • Melting Point : Consistency across batches (e.g., 79–112°C for similar spiro derivatives) indicates purity .

Advanced Research Questions

Q. How can contradictions between X-ray crystallography and NMR data be resolved in structural analysis?

  • Crystallographic Refinement : Use SHELXL for high-resolution refinement, especially for spiro ring systems. Adjust thermal parameters and validate hydrogen bonding networks .
  • Conformational Analysis : Apply Cremer-Pople puckering coordinates (e.g., amplitude Q and phase angle θ) to quantify ring puckering from crystallographic data, resolving discrepancies with NMR-derived torsion angles .
  • Dynamic NMR : Perform variable-temperature studies to detect conformational exchange broadening in solution .

Q. What computational methods predict spiro ring conformation and stability?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare with crystallographic data. Focus on sulfur-nitrogen nonbonded interactions influencing puckering .
  • Molecular Dynamics (MD) : Simulate ring flexibility in solvents (e.g., DMSO) to assess dominant conformers under experimental conditions.
  • Torsion Angle Libraries : Cross-reference with databases like Cambridge Structural Database (CSD) for similar azaspiro systems .

Q. How can crystallographic software suites improve structural determination?

  • WinGX Integration : Combine SHELXS (structure solution), ORTEP-3 (graphics), and PLATON (validation) for error checking (e.g., twinning, voids) .
  • SIR97 Pipeline : Employ direct methods for ab initio phasing of challenging spiro structures, particularly with low-resolution data .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning, common in chiral spiro compounds .

Methodological Considerations

  • Synthetic Optimization : Adjust solvent polarity (e.g., THF vs. DCM) to control cyclization rates .
  • Crystallization Tactics : Use slow evaporation from acetone/water mixtures to grow single crystals suitable for diffraction .
  • Data Contradiction Protocol : Cross-validate spectroscopic and crystallographic results via QTAIM (Quantum Theory of Atoms in Molecules) to map electron density critical points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.